N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1216495-26-9
VCID: VC6915739
InChI: InChI=1S/C16H18BrN3O3S.ClH/c1-19(2)5-6-20(15(21)13-10-22-7-8-23-13)16-18-12-4-3-11(17)9-14(12)24-16;/h3-4,9-10H,5-8H2,1-2H3;1H
SMILES: CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=COCCO3.Cl
Molecular Formula: C16H19BrClN3O3S
Molecular Weight: 448.76

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1216495-26-9

Cat. No.: VC6915739

Molecular Formula: C16H19BrClN3O3S

Molecular Weight: 448.76

* For research use only. Not for human or veterinary use.

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE - 1216495-26-9

Specification

CAS No. 1216495-26-9
Molecular Formula C16H19BrClN3O3S
Molecular Weight 448.76
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C16H18BrN3O3S.ClH/c1-19(2)5-6-20(15(21)13-10-22-7-8-23-13)16-18-12-4-3-11(17)9-14(12)24-16;/h3-4,9-10H,5-8H2,1-2H3;1H
Standard InChI Key YVVAYXQUFFGTPS-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=COCCO3.Cl

Introduction

Chemical Synthesis and Synthetic Routes

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride involves multi-step organic reactions optimized for yield and purity. The process typically begins with the bromination of a pre-functionalized benzothiazole precursor, introducing the bromine atom at the 6-position of the aromatic ring. Subsequent steps involve the incorporation of the dimethylamino ethyl group via nucleophilic substitution or amidation reactions. The 1,4-dioxine ring is formed through cyclization under controlled conditions, often employing catalysts such as palladium complexes and solvents like dimethyl sulfoxide (DMSO) or dichloromethane.

Critical to the synthesis is the maintenance of anhydrous conditions and precise temperature control to prevent side reactions. For instance, the final hydrochloride salt form is achieved by treating the free base with hydrochloric acid, ensuring stability and solubility for pharmacological testing. Comparative studies with structurally analogous compounds, such as N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (PubChem CID: 33679977), reveal that the presence of the dioxine ring in the target compound necessitates additional cyclization steps, complicating the synthesis but enhancing molecular rigidity .

Structural Analysis and Comparative Features

The molecular structure of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (C₁₆H₁₉BrClN₃O₃S; MW: 448.76 g/mol) integrates three key domains:

  • Brominated Benzothiazole Core: The 6-bromo substitution on the benzothiazole ring enhances electrophilic reactivity, facilitating interactions with biological targets such as DNA or enzymes.

  • Dimethylamino Ethyl Side Chain: This moiety improves solubility in polar solvents and may mediate receptor binding through electrostatic interactions .

  • 1,4-Dioxine Ring: The partially saturated dioxine ring introduces conformational constraints, potentially stabilizing the compound in biological matrices.

Comparative analysis with derivatives like N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (CAS No. 1135212-86-0) demonstrates that alkyl substitutions on the benzothiazole ring (e.g., methyl groups) reduce electrophilicity but enhance lipophilicity, altering bioavailability . Similarly, replacing the ethyl side chain with a propyl group (as in PubChem CID: 33679977) increases molecular weight but may diminish blood-brain barrier permeability .

PropertyTarget CompoundN'-(6-Bromo-Benzothiazol-2-Yl)-N,N-Dimethylpropane-1,3-Diamine
Molecular FormulaC₁₆H₁₉BrClN₃O₃SC₁₁H₁₄BrN₃S
Molecular Weight (g/mol)448.76300.22
Key Functional GroupsBenzothiazole, DioxineBenzothiazole, Propane-diamine
SolubilityModerate in polar solventsHigh in polar solvents

Physicochemical Properties and Stability

The compound’s physicochemical profile is critical for drug development:

ParameterValue
CAS No.1216495-26-9
Molecular FormulaC₁₆H₁₉BrClN₃O₃S
Molecular Weight448.76 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
StabilityStable under inert atmosphere, sensitive to prolonged light exposure

Research Gaps and Future Directions

Despite promising structural features, the target compound’s pharmacological profile remains underexplored. Key research priorities include:

  • In Vivo Toxicity Studies: Assessing organ-specific toxicity and maximum tolerated doses.

  • Structure-Activity Relationship (SAR) Studies: Modifying the dioxine ring or side chain to optimize efficacy.

  • Mechanistic Elucidation: Identifying molecular targets via proteomic or genomic approaches.

Comparative studies with compounds like N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (PubChem CID: 33679973) could reveal how side chain length impacts target affinity . Additionally, leveraging advances in thiazinane chemistry could inspire hybrid molecules with enhanced bioactivity .

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